2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid
CAS No.: 59587-01-8
Cat. No.: VC2459535
Molecular Formula: C10H11ClN2O3
Molecular Weight: 242.66 g/mol
* For research use only. Not for human or veterinary use.
![2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid - 59587-01-8](/images/structure/VC2459535.png)
Specification
CAS No. | 59587-01-8 |
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Molecular Formula | C10H11ClN2O3 |
Molecular Weight | 242.66 g/mol |
IUPAC Name | 2-chloro-4-(dimethylcarbamoylamino)benzoic acid |
Standard InChI | InChI=1S/C10H11ClN2O3/c1-13(2)10(16)12-6-3-4-7(9(14)15)8(11)5-6/h3-5H,1-2H3,(H,12,16)(H,14,15) |
Standard InChI Key | RXKVDCNQFKONLD-UHFFFAOYSA-N |
SMILES | CN(C)C(=O)NC1=CC(=C(C=C1)C(=O)O)Cl |
Canonical SMILES | CN(C)C(=O)NC1=CC(=C(C=C1)C(=O)O)Cl |
Introduction
Chemical Identity and Structural Characteristics
2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid is an organic compound characterized by a benzoic acid core with a chloro substituent at position 2 and a dimethylcarbamoyl amino group at position 4. This unique structural arrangement contributes to its distinctive chemical properties and potential applications in various scientific fields .
Basic Chemical Information
Property | Value |
---|---|
CAS Number | 59587-01-8 |
Molecular Formula | C₁₀H₁₁ClN₂O₃ |
Molecular Weight | 242.66 g/mol |
IUPAC Name | 2-chloro-4-(dimethylcarbamoylamino)benzoic acid |
Melting Point | 181-183°C |
Appearance | Solid, Off-White to Pale Yellow |
Storage Condition | -20°C |
The compound features several functional groups that contribute to its chemical behavior and reactivity profile, including a carboxylic acid moiety, an aromatic ring with a chloro substituent, and a dimethylcarbamoyl amino group .
Structural Representation
The structural representation of 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid can be described using various chemical notations:
Notation Type | Representation |
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SMILES | CN(C)C(=O)Nc1ccc(C(=O)O)c(Cl)c1 |
InChI | InChI=1S/C10H11ClN2O3/c1-13(2)10(16)12-6-3-4-7(9(14)15)8(11)5-6/h3-5H,1-2H3,(H,12,16)(H,14,15) |
These notations provide standardized representations of the compound's structure, facilitating its identification in chemical databases and literature .
Physical and Chemical Properties
Physical Properties
2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid exhibits specific physical characteristics that are relevant for its handling and application in research settings:
Property | Description |
---|---|
Solubility | Slightly soluble in DMSO and Methanol (may require sonication) |
State at Room Temperature | Solid |
Color | Off-White to Pale Yellow |
Stability | Store at -20°C for optimal preservation |
The compound's limited solubility in common organic solvents necessitates specific dissolution techniques for laboratory applications .
Chemical Properties
The chemical reactivity of 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid is primarily determined by its functional groups:
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The carboxylic acid group (-COOH) exhibits typical acidic properties and can participate in esterification, amidation, and salt formation reactions.
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The dimethylcarbamoyl group provides potential for hydrogen bonding and specific intermolecular interactions.
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The chloro substituent influences the electronic distribution in the aromatic ring, affecting its reactivity and potential for substitution reactions.
Synthesis Methods
General Synthetic Approach
Based on synthetic approaches described for related compounds, the synthesis of 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid typically involves reaction pathways starting from suitable benzoic acid derivatives .
Typical Synthetic Pathway
A common synthesis method likely involves:
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Starting with 2-chloro-4-aminobenzoic acid as the primary precursor
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Reacting with dimethylcarbamoyl chloride under controlled conditions
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Using appropriate bases (such as sodium hydroxide) to facilitate the reaction
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Purification through crystallization or other separation techniques
The reaction typically proceeds via nucleophilic acyl substitution, where the amino group of the starting material attacks the carbonyl carbon of dimethylcarbamoyl chloride.
Reaction Conditions
Optimal reaction conditions for the synthesis might include:
Parameter | Typical Conditions |
---|---|
Temperature | 4-10°C during addition, then ambient temperature |
Solvent | Aqueous medium with potential co-solvents |
pH Control | Basic conditions during reaction, acidic for isolation |
Reaction Time | Several hours to ensure completion |
Purification | Recrystallization from ethanol-water mixture |
These conditions are extrapolated from similar reactions described for related compounds in the search results .
Analytical Characterization
Modern analytical techniques enable comprehensive characterization of 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid:
Spectroscopic Analysis
Spectroscopic data provides critical information about the compound's structure:
Analytical Technique | Expected Characteristics |
---|---|
FTIR | Characteristic bands for O-H stretching (carboxylic acid), C=O stretching (carboxylic acid and amide), N-H stretching, and C-Cl stretching |
¹H NMR | Signals for aromatic protons, N-H proton, and methyl groups of the dimethylcarbamoyl moiety |
¹³C NMR | Signals for aromatic carbons, carbonyl carbons, and methyl carbons |
Mass Spectrometry | Molecular ion peak at m/z 242 (M+) with characteristic isotope pattern due to chlorine |
These analytical profiles are essential for confirming the identity and purity of the synthesized compound .
Chromatographic Analysis
Chromatographic techniques such as HPLC can be employed for purity assessment, with typical parameters including:
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Stationary phase: C18 reverse phase column
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Mobile phase: Gradient of acetonitrile and water with buffer
Biological Activity | Potential Role |
---|---|
Enzyme Inhibition | Related para-aminobenzoic acid analogs have demonstrated acetylcholinesterase (AChE) inhibitory activity |
Anti-inflammatory | Some benzoic acid derivatives exhibit anti-inflammatory properties |
Antimicrobial | Certain substituted benzoic acids show antimicrobial activity |
The unique structural features of 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid may contribute to specific biological activities that warrant further investigation .
Structure-Activity Relationships
The specific arrangement of functional groups in 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid may influence its biological activity:
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The chloro substituent can affect lipophilicity and binding to biological targets
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The dimethylcarbamoyl group may participate in specific hydrogen bonding interactions with enzyme binding sites
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The carboxylic acid moiety provides potential for ionic interactions with biological targets
Comparative Analysis with Related Compounds
Structural Analogues
Several structurally related compounds provide insight into the potential properties and applications of 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid:
Compound | Structural Difference | Notable Properties |
---|---|---|
2-Chloro-5-[(dimethylcarbamoyl)amino]benzoic acid | Position of dimethylcarbamoyl amino group (5 vs. 4) | Used as intermediate in organic synthesis |
2-Chloro-4-[(phenylsulfonyl)amino]benzoic acid | Contains phenylsulfonyl group instead of dimethylcarbamoyl | Different electronic and steric properties |
4-[(2-chloroacetamido)]benzoic acid | Different substitution pattern and amide linkage | Studied for local anesthetic properties |
These structural analogues provide context for understanding the unique characteristics of 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid .
Functional Group Contributions
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The chloro substituent at position 2 affects the electronic distribution in the aromatic ring and introduces specific steric effects.
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The dimethylcarbamoyl amino group at position 4 provides potential hydrogen bonding sites and contributes to solubility characteristics.
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The carboxylic acid function allows for various chemical transformations and contributes to the compound's acidity .
Current Research and Future Directions
Ongoing Research
Current research involving 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid and related compounds focuses on:
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Development of improved synthetic methodologies
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Investigation of potential biological activities
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Utilization as building blocks for more complex molecules with specific applications
Future Research Opportunities
Based on the properties and applications of related compounds, future research directions may include:
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